

# Chiauranib: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

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## Compound of Interest

Compound Name: Chiauranib

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An In-depth Technical Guide on the Molecular Structure, Properties, and Mechanism of Action of **Chiauranib** (Ibcasertib/CS2164)

## Introduction

**Chiauranib**, also known as Ibcasertib or CS2164, is an orally active, small molecule, multi-target kinase inhibitor with significant potential in oncology.[1][2] Developed by Chipscreen Biosciences, **Chiauranib** is engineered to simultaneously target three critical pathways involved in tumor progression: tumor cell mitosis, angiogenesis, and modulation of the tumor immune microenvironment.[3][4] This comprehensive approach offers a promising therapeutic strategy against various malignancies, including small-cell lung cancer, ovarian cancer, and follicular lymphoma.[5][6][7] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical/clinical data associated with **Chiauranib**.

## Molecular Structure and Physicochemical Properties

**Chiauranib** is chemically identified as N-(2-aminophenyl)-6-[(7-methoxy-4-quinolinyl)oxy]-1-naphthalene-carboxamide.[7] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C27H21N3O3	[2]
Molecular Weight	435.48 g/mol	[2]
Exact Mass	435.1583	[2]
IUPAC Name	N-(2-aminophenyl)-6-((7-methoxyquinolin-4-yl)oxy)-1-naphthamide	[2]
CAS Number	1256349-48-0	[1]
Synonyms	Ibcasertib, CS2164	[1][2]
Appearance	White solid powder	[2]
Solubility	DMSO: up to 87 mg/mL	[8]

## Mechanism of Action: A Triple-Pathway Inhibitor

**Chiauranib** exerts its anti-tumor effects by selectively inhibiting key protein kinases involved in tumorigenesis and tumor development.[3] Its multi-targeted action provides a broad-spectrum anti-cancer activity.[3]

### Inhibition of Angiogenesis

**Chiauranib** potently inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3) and platelet-derived growth factor receptor (PDGFR $\alpha$ ), key drivers of tumor angiogenesis.[1][9] By blocking these receptors, **Chiauranib** suppresses the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.[10] Preclinical studies have demonstrated that **Chiauranib** suppresses VEGFR/PDGFR phosphorylation, leading to the inhibition of endothelial cell proliferation and capillary tube formation.[10]

### Inhibition of Mitosis

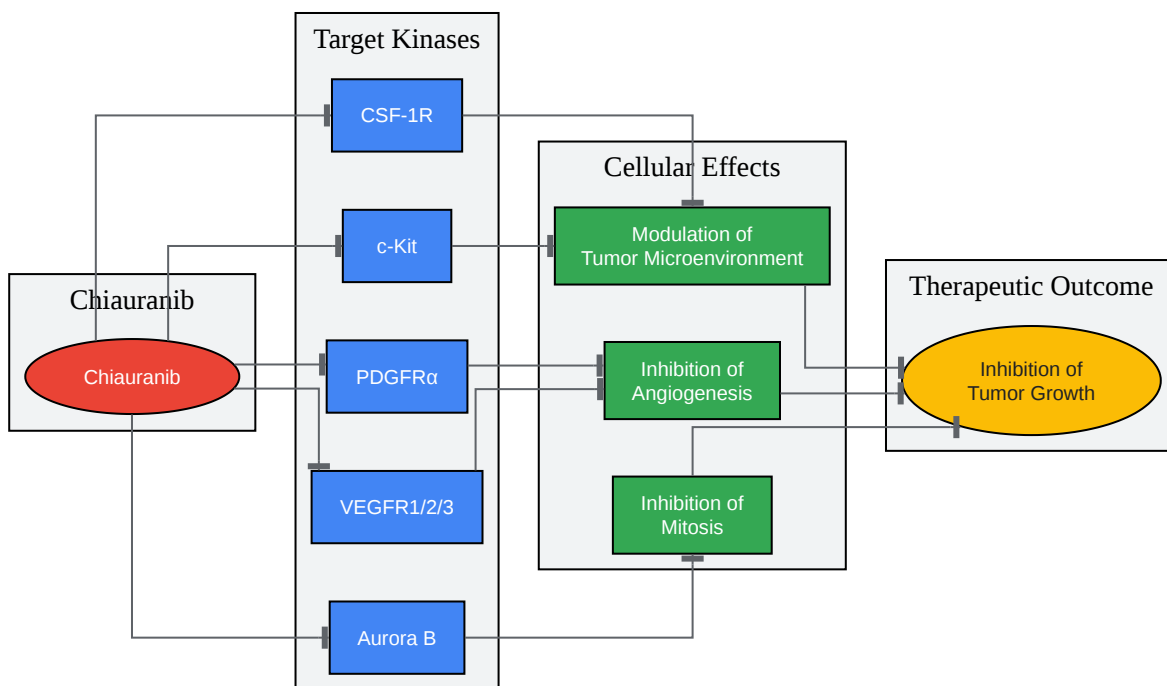
A key feature of **Chiauranib** is its potent inhibition of Aurora B kinase, a serine/threonine kinase crucial for proper cell division.[1][9] Inhibition of Aurora B leads to defects in

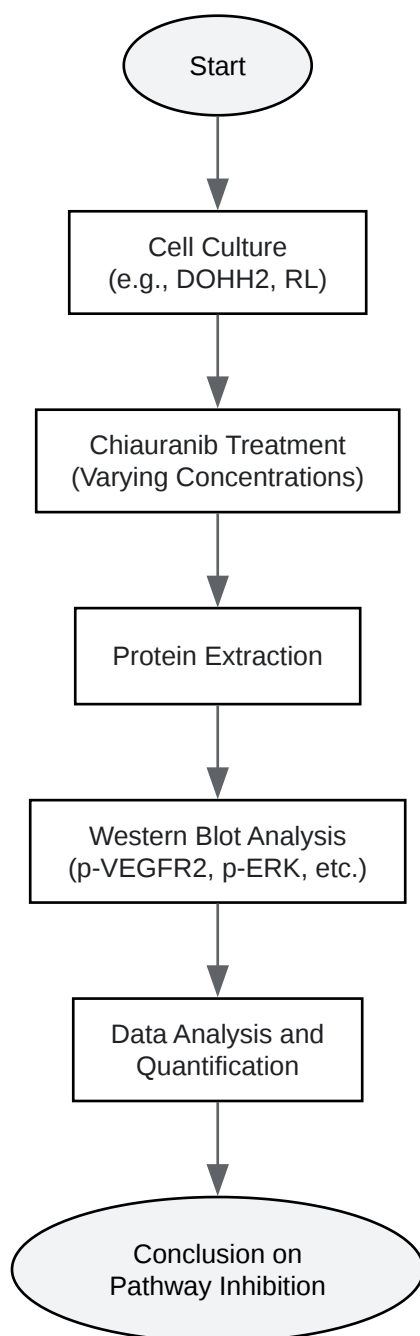
chromosome segregation, resulting in G2/M cell cycle arrest and subsequent apoptosis in tumor cells.[1][7] This anti-mitotic activity directly targets the rapid proliferation characteristic of cancer cells.[8]

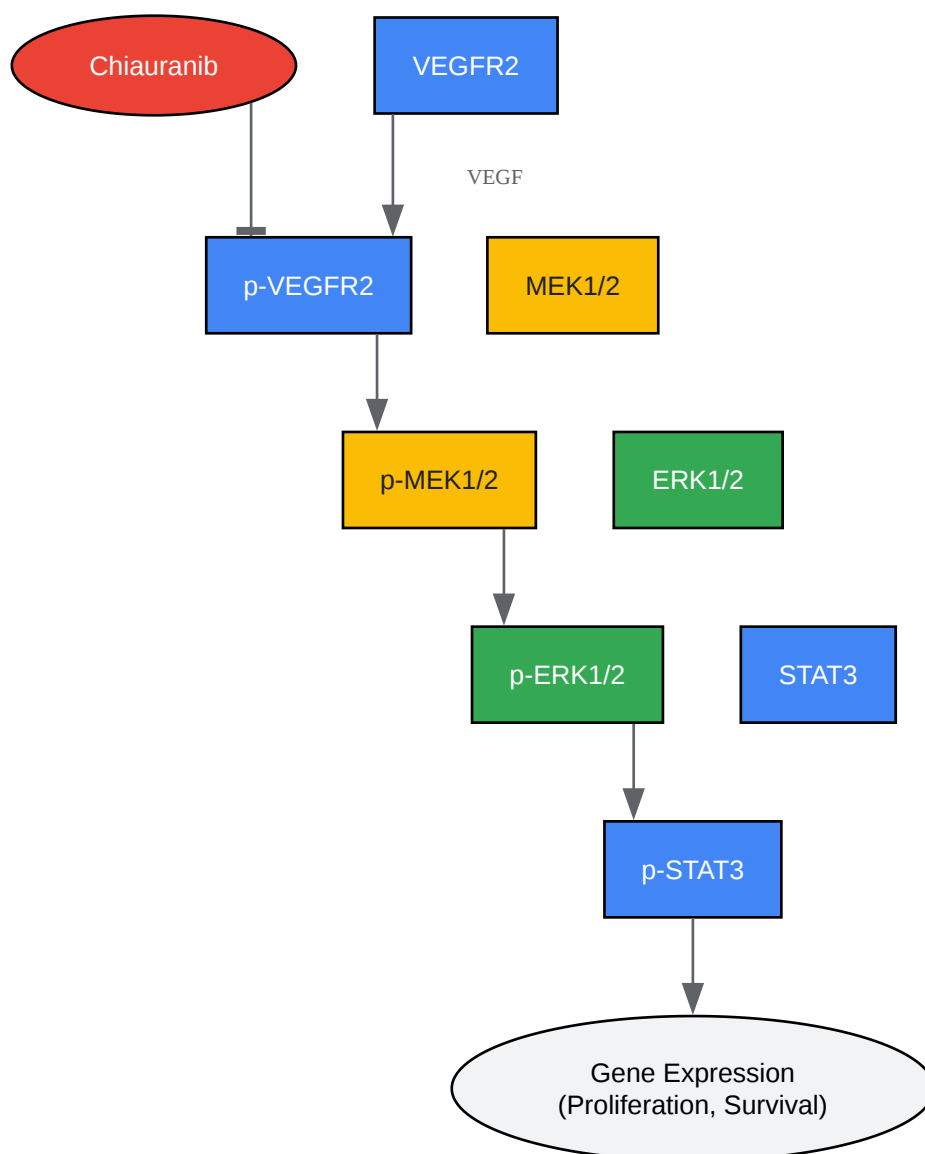
## Modulation of the Tumor Immune Microenvironment

**Chiauranib** also targets Colony-Stimulating Factor 1 Receptor (CSF-1R) and c-Kit.[1][9] CSF-1R is vital for the differentiation and survival of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity. By inhibiting CSF-1R, **Chiauranib** can modulate the tumor microenvironment to be less hospitable for tumor progression.[3][10]

The interconnected signaling pathways targeted by **Chiauranib** are illustrated in the diagram below.







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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]

- 3. Chiauranib [chipscreen.com]
- 4. | BioWorld [bioworld.com]
- 5. Ibcasertib - Wikipedia [en.wikipedia.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molnova.com:443 [molnova.com:443]
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